molecular formula C16H16Cl2N2O4S B3509233 2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide

Cat. No.: B3509233
M. Wt: 403.3 g/mol
InChI Key: ZWCHFMRGPRBHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a dimethylsulfamoyl group, and a methoxyphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide typically involves multiple steps:

    Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as iron and hydrochloric acid.

    Sulfonation: The amine groups are sulfonated to introduce the dimethylsulfamoyl group.

    Amidation: Finally, the sulfonated compound is reacted with 2-methoxyphenylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Material Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-(methylsulfamoyl)-N-(2-methoxyphenyl)benzamide
  • 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide
  • 2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-ethoxyphenyl)benzamide

Uniqueness

2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S/c1-20(2)25(22,23)15-8-10(11(17)9-12(15)18)16(21)19-13-6-4-5-7-14(13)24-3/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCHFMRGPRBHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=CC=C2OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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